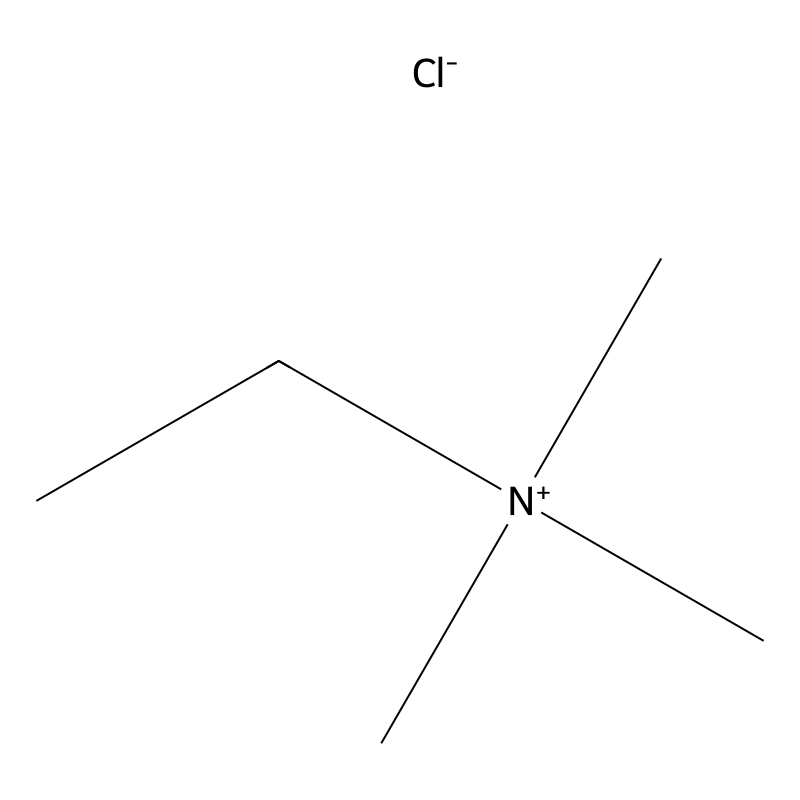Ethyltrimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antimicrobial Properties
One of the most studied aspects of ETAC is its potential as an antimicrobial agent. Researchers have investigated its effectiveness against various bacteria and fungi. Studies have shown that ETAC exhibits bactericidal and fungicidal activities against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and others [2]. This property makes ETAC a promising candidate for developing new disinfectants and antimicrobial coatings [2].
Polymeric Materials
ETAC serves as a key component in the synthesis of various polymeric materials with interesting properties. Poly(METAC), a polymer derived from ETAC, has been explored for its potential applications. Researchers have developed hydrogels based on Poly(METAC) for removing pollutants like methyl orange dye from water [1]. Additionally, studies have investigated Poly(METAC)-based materials for their antibacterial and fungicidal properties [2].
Adhesives
The adhesive properties of ETAC are also under investigation. Studies have explored incorporating ETAC into experimental adhesive formulations. The aim is to develop adhesives with improved mechanical properties and potential antimicrobial activity [4].
It's important to note that most of the research on ETAC is at the pre-clinical stage. Further studies are needed to fully understand its potential and limitations in various applications.
Here are the references used for this information:
- [1] Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water MDPI:
- [2] Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials MDPI:
- [4] Influence of addition of [2-(methacryloyloxy)ethyl]trimethylammonium chloride to an experimental adhesive SciELO:
Ethyltrimethylammonium chloride is a quaternary ammonium compound characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and one ethyl group. This structure imparts unique properties, including surfactant activity and antimicrobial efficacy. The compound is often utilized in various chemical and biological applications due to its ability to interact with biological membranes and its effectiveness as a cationic surfactant.
- Nucleophilic Substitution: The quaternary ammonium structure allows for nucleophilic substitution reactions where the ethyl group can be replaced by various nucleophiles.
- Polymerization: It serves as a monomer in the synthesis of polymers, particularly in the creation of hydrogels and other polymeric materials .
- Esterification: It can also undergo esterification reactions, particularly when reacted with acids or acid chlorides, leading to the formation of esters.
Ethyltrimethylammonium chloride exhibits significant biological activity, primarily as an antimicrobial agent. Its cationic nature allows it to disrupt microbial membranes, making it effective against a range of bacteria and fungi. Studies have shown that it has antifungal properties against species such as Candida albicans, with varying minimum inhibitory concentrations depending on the specific strain . Additionally, its role as a surfactant enhances its ability to penetrate biological membranes, further contributing to its antimicrobial efficacy.
The synthesis of ethyltrimethylammonium chloride typically involves two main approaches:
- Direct Alkylation: This method involves the reaction of trimethylamine with ethyl bromide or ethyl iodide in an aqueous solution, leading to the formation of ethyltrimethylammonium chloride.
- Ester Exchange Reaction: A more complex method involves using (methyl)acrylate and 2-chlorohydrin as starting materials. This process includes multiple steps such as esterification and subsequent reaction with trimethylamine under controlled conditions to yield high-purity products .
Ethyltrimethylammonium chloride finds applications across various fields:
- Antimicrobial Agents: Used in medical formulations and coatings to prevent microbial growth.
- Surfactants: Employed in detergents and personal care products due to its ability to reduce surface tension.
- Polymer Chemistry: Acts as a monomer for synthesizing hydrogels and other polymeric materials for biomedical applications .
Studies on the interactions of ethyltrimethylammonium chloride with biological systems reveal its potential for disrupting cellular membranes. Its cationic nature facilitates strong electrostatic interactions with negatively charged bacterial surfaces, leading to cell lysis. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination therapies .
Ethyltrimethylammonium chloride shares structural similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyltrimethylammonium chloride | Quaternary ammonium with ethyl group | Effective against Candida species |
| Benzalkonium chloride | Aromatic ring with alkyl chains | Strong antibacterial properties |
| Cetyltrimethylammonium bromide | Long-chain alkyl group | Excellent emulsifying agent |
| Dodecyltrimethylammonium bromide | Long-chain alkyl group | Used primarily in personal care products |
Ethyltrimethylammonium chloride is unique due to its balance between antimicrobial activity and surfactant properties, making it suitable for various applications ranging from pharmaceuticals to personal care products.
Related CAS
Other CAS
General Manufacturing Information
Ethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE








